Carbonic anhydrase inhibitor 15

Description

Structure

2D Structure

3D Structure

Properties

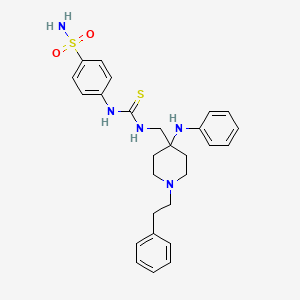

Molecular Formula |

C27H33N5O2S2 |

|---|---|

Molecular Weight |

523.7 g/mol |

IUPAC Name |

1-[[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methyl]-3-(4-sulfamoylphenyl)thiourea |

InChI |

InChI=1S/C27H33N5O2S2/c28-36(33,34)25-13-11-23(12-14-25)30-26(35)29-21-27(31-24-9-5-2-6-10-24)16-19-32(20-17-27)18-15-22-7-3-1-4-8-22/h1-14,31H,15-21H2,(H2,28,33,34)(H2,29,30,35) |

InChI Key |

JTSHIZSHGRHMGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=CC=C3)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

U-104 (SLC-0111): A Technical Guide to its Discovery, Synthesis, and Activity as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3][4] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[4][5] The hypoxic conditions often found in solid tumors lead to the overexpression of CA IX and CA XII, making them attractive targets for anticancer therapies.[5][6] U-104 has demonstrated significant antitumor effects in preclinical studies and is currently under investigation in clinical trials for the treatment of advanced solid tumors.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of U-104.

Quantitative Data

The inhibitory activity of U-104 against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data highlights the selectivity of U-104 for the tumor-associated isoforms CA IX and CA XII over the cytosolic isoforms CA I and CA II.

| Isoform | Inhibition Constant (Ki) |

| hCA I | 5080 nM[2] |

| hCA II | 9640 nM[2] |

| hCA IX | 45.1 nM[1][2][3][4] |

| hCA XII | 4.5 nM[1][2][3][4] |

Synthesis of U-104

U-104, chemically named 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, is a ureido-substituted benzenesulfonamide. Several synthetic routes have been described for this class of compounds. A common and effective method involves the reaction of sulfanilamide with an appropriate isocyanate.

Experimental Protocol: Synthesis of U-104

This protocol is based on general methods for the synthesis of ureido-substituted benzenesulfonamides.

Materials:

-

Sulfanilamide

-

4-Fluorophenyl isocyanate

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Ethyl acetate

-

Petroleum ether

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Spectroscopic instruments for characterization (NMR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide (1 equivalent) in anhydrous acetonitrile.

-

Addition of Isocyanate: To the stirred solution, add 4-fluorophenyl isocyanate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (e.g., 8:2 v/v).

-

Work-up:

-

After completion of the reaction, pour the mixture into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure U-104.

-

-

Characterization:

-

Determine the melting point of the purified product. The reported melting point for 4-[3-(4-Fluoro-phenyl)-ureido]-benzenesulfonamide is 233-236 °C.[7]

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

-

Biological Evaluation

The biological activity of U-104 is assessed through a series of in vitro and in vivo experiments to determine its inhibitory potency, selectivity, and antitumor effects.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of U-104 to inhibit the enzymatic activity of different CA isoforms. A common method is the stopped-flow assay, which measures the inhibition of the CO₂ hydration reaction.

Experimental Protocol: Stopped-Flow Assay for CA Inhibition

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

U-104 (dissolved in DMSO)

-

CO₂-saturated water (substrate)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the different hCA isoforms in the buffer. Prepare a series of dilutions of U-104 in the same buffer, with a constant final concentration of DMSO.

-

Assay:

-

The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme solution with the CO₂-saturated water in the presence or absence of the inhibitor.

-

The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are measured at different inhibitor concentrations.

-

The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

The inhibition constants (Ki) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

In Vitro Antitumor Activity

The effect of U-104 on cancer cell viability, proliferation, and migration is evaluated using various cell-based assays.

Experimental Protocol: Cell Viability Assay (SRB Assay)

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, 4T1, AT-1)

-

U-104 (dissolved in DMSO)

-

Cell culture medium and supplements

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of U-104 (e.g., 0-250 µM) for a specified period (e.g., 72 hours).[5] Include a vehicle control (DMSO).

-

Cell Fixation: After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with Tris base solution.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the cell number. Calculate the IC₅₀ value, which is the concentration of U-104 that inhibits cell growth by 50%.

Experimental Protocol: Cell Migration Assay (Wound Healing Assay)

Materials:

-

Cancer cell lines

-

U-104

-

6-well plates

-

Pipette tips (e.g., 200 µL)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of U-104 or vehicle control.

-

Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration. Compare the wound closure rates in the treated groups to the control group.

In Vivo Antitumor Activity

The efficacy of U-104 in inhibiting tumor growth and metastasis is assessed in animal models.

Experimental Protocol: Tumor Growth Inhibition in a Xenograft Mouse Model

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or Balb/c)

-

Cancer cells (e.g., MDA-MB-231 LM2-4Luc+ or 4T1)

-

U-104

-

Vehicle for administration (e.g., a mixture of PEG400, Tween80, and propylene glycol in water, or DMSO in corn oil)[1]

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Tumor Cell Implantation: Implant cancer cells orthotopically into the appropriate tissue of the mice (e.g., mammary fat pad for breast cancer cells).

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer U-104 (e.g., 19-38 mg/kg, intraperitoneally or by oral gavage, daily) or vehicle to the respective groups.[1][2]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 3-4 days). Calculate the tumor volume using the formula: (length × width²)/2.

-

Endpoint: At the end of the study (e.g., after 21-28 days), euthanize the mice and excise the tumors. Weigh the tumors.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the U-104 treated group and the control group to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of carbonic anhydrase IX by U-104 disrupts pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent effects on cell signaling and survival.

Caption: Signaling pathway of U-104 action on a tumor cell.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalchem LifeScience [signalchemlifesciences.com]

- 7. rjptonline.org [rjptonline.org]

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a pivotal role in the adaptation of tumor cells to their microenvironment.[1][2] Primarily expressed in response to hypoxia, a common feature of solid tumors, CA IX is a key regulator of pH homeostasis, contributing to an acidic extracellular milieu and maintaining a more alkaline intracellular pH.[3][4][5] This enzymatic activity, coupled with its non-catalytic functions, implicates CA IX in numerous aspects of cancer progression, including proliferation, invasion, metastasis, and resistance to therapy.[6][7][8] This technical guide provides an in-depth overview of the multifaceted role of CA IX in the tumor microenvironment, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Data Presentation

Quantitative Data Summary

The expression of Carbonic Anhydrase IX is a prominent feature in a wide array of human cancers, often correlating with tumor hypoxia, advanced disease stage, and poor prognosis.[9][10][11] The following tables summarize quantitative data on CA IX expression in various tumor types as determined by immunohistochemistry (IHC) and its concentration in the plasma or serum of cancer patients.

Table 1: Carbonic Anhydrase IX (CA IX) Expression in Human Tumors (Immunohistochemistry)

| Tumor Type | Number of Cases | Percentage of CA IX Positivity (%) | Key Findings & References |

| Renal Cell Carcinoma (Clear Cell) | 77 | 88% | Overexpression is a hallmark.[12] |

| 57 | 93% | High expression is consistently observed.[12] | |

| Non-Small Cell Lung Cancer (NSCLC) | 555 | 24.3% (overall) | Higher expression in squamous cell (37%) and large cell (37%) carcinomas compared to adenocarcinoma (13%).[9] |

| Breast Cancer | 100 | 24% | Positivity correlated with higher tumor grade and necrosis.[7] |

| 253 | Not specified | Expression levels higher in steroid receptor-negative tumors.[10] | |

| Cervical Cancer | 221 | 81.9% | Moderate to strong staining in 62% of cases.[2] |

| Hepatocellular Carcinoma (HCC) | 117 | 50.4% | Expression is an independent factor for recurrence and prognosis.[13] |

| Ovarian Cancer | 43 | 93.02% | Significantly higher expression in malignant versus benign tumors. |

| Colorectal Cancer | Not specified | High | Expression is frequently observed.[14] |

| Head and Neck Squamous Cell Carcinoma | Not specified | High | Frequently expresses CA IX.[15] |

Table 2: Soluble Carbonic Anhydrase IX (sCA IX) Concentration in Cancer Patients (ELISA)

| Cancer Type | Sample Type | Number of Patients | sCA IX Concentration (pg/mL) | Key Findings & References |

| Breast Cancer | Plasma | 100 | Median: 744 (Range: 0 - 2592) | Significantly higher than in healthy controls (Median: 349.5).[7] |

| Non-Small Cell Lung Cancer (NSCLC) | Plasma | Not specified | Significantly higher than in healthy individuals. | High levels associated with shorter overall and disease-specific survival.[9] |

| Hepatocellular Carcinoma (HCC) | Serum | 215 | Median: 370 | Higher levels in advanced cancer stages and associated with increased mortality risk.[16] |

| Cervical Cancer | Serum | Subset of 221 | Median: 104 (Range: 23 - 499) | No significant correlation with intratumoral CA IX expression.[2] |

| Renal Cell Carcinoma (Clear Cell) | Serum | 57 | Mean: 209.22 | Significantly higher than in non-CCRCC patients.[12] |

Table 3: Kinetic Parameters of Human Carbonic Anhydrase IX

| pH | kcat (s⁻¹) | Km (mM) for CO₂ | Reference |

| 5.5 - 8.0 | Maintained activity | Not specified | hCA IX-c retains enzymatic activity under acidic conditions where other isoforms are inactive.[1] |

| > 8.0 | Large decrease | Not specified | Activity decreases significantly at high pH.[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CA IX. The following sections provide step-by-step protocols for key experiments.

Immunohistochemistry (IHC) for CA IX Detection in Tumor Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

-

Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

-

Clear the tissue with xylene and embed in paraffin wax.

-

Cut 4-5 µm thick sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides at 60°C for 1 hour.

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes, 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate buffer (10 mM, pH 6.0) or EDTA buffer (1 mM, pH 8.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with phosphate-buffered saline (PBS).

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.

-

Rinse with PBS.

-

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

-

Incubate with the primary antibody against CA IX (e.g., M75 or a validated commercial antibody) at an optimized dilution overnight at 4°C in a humidified chamber.

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Rinse with PBS (3 changes, 5 minutes each).

-

-

Visualization and Counterstaining:

-

Develop the color using a chromogen solution such as 3,3'-diaminobenzidine (DAB).

-

Monitor the color development under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear with xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for CA IX Protein Expression

This protocol outlines the detection of CA IX in cell lysates or tissue homogenates.

-

Sample Preparation:

-

Cell Lysates: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

-

Tissue Homogenates: Homogenize frozen tissue samples in lysis buffer on ice.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against CA IX at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system or X-ray film.

-

Carbonic Anhydrase Activity Assay

This assay measures the CO₂ hydratase activity of CA IX.

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.

-

Substrate Solution: CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold water for at least 30 minutes).

-

pH Indicator: Phenol red (0.2 mM).

-

-

Assay Procedure:

-

Add 1.5 mL of assay buffer and 100 µL of phenol red indicator to a cuvette.

-

Add the sample containing CA IX (e.g., cell lysate, purified protein).

-

Place the cuvette in a spectrophotometer and monitor the absorbance at 557 nm.

-

Initiate the reaction by adding 1 mL of CO₂-saturated water.

-

Record the time it takes for the pH to drop from 8.0 to 6.5 (indicated by a color change of the phenol red).

-

The activity is calculated based on the time difference between the catalyzed and uncatalyzed (buffer only) reactions.

-

siRNA-Mediated Knockdown of CA9

This protocol provides a general framework for silencing the CA9 gene.

-

Cell Seeding:

-

One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection:

-

Prepare two tubes for each well to be transfected.

-

Tube A: Dilute the CA9-specific siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).

-

Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Add the siRNA-lipid complex to the cells in fresh serum-free medium.

-

-

Post-Transfection:

-

Incubate the cells for 4-6 hours at 37°C.

-

Replace the transfection medium with complete growth medium.

-

Continue to incubate the cells for 24-72 hours before assessing the knockdown efficiency and performing downstream experiments.

-

-

Verification of Knockdown:

-

Assess the reduction in CA9 mRNA levels using quantitative real-time PCR (qRT-PCR).

-

Confirm the decrease in CA IX protein levels by Western blotting.

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving CA IX.

Caption: HIF-1α mediated induction of CA IX under hypoxic conditions.

Caption: CA IX-mediated pH regulation in the tumor microenvironment.

Caption: CA IX involvement in EMT through the E-cadherin/β-catenin pathway.

Caption: Experimental workflow for Western Blotting of CA IX.

Conclusion

Carbonic Anhydrase IX is a multifaceted protein that plays a critical role in the pathophysiology of cancer. Its hypoxia-inducible expression and central function in pH regulation make it a key mediator of tumor progression and a compelling target for anticancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the biology of CA IX and exploit its potential as a therapeutic target. The continued investigation into the intricate signaling networks involving CA IX will undoubtedly pave the way for novel and effective cancer treatments.

References

- 1. The Structure of Carbonic Anhydrase IX Is Adapted for Low-pH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX in tumor tissue and sera of patients with primary cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase-9 expression levels and prognosis in human breast cancer: association with treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase IX in Tumor Tissue and Plasma of Breast Cancer Patients: Reliable Biomarker of Hypoxia and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase IX is a clinically significant tissue and serum biomarker associated with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of carbonic anhydrase IX is associated with poor prognosis through regulation of the epithelial‑mesenchymal transition in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Circulating hypoxia marker carbonic anhydrase IX (CA9) in patients with hepatocellular carcinoma and patients with cirrhosis | PLOS One [journals.plos.org]

The Biochemical Landscape of U-104: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biochemical properties of U-104 (also known as SLC-0111), a potent and selective inhibitor of carbonic anhydrases (CAs), with a particular focus on its implications for cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and therapeutic potential of this compound.

Core Biochemical Properties and Mechanism of Action

U-104 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of carbonic anhydrases, specifically targeting the tumor-associated isoforms CA IX and CA XII.[1][2][3] Its mechanism of action involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located within the active site of the enzyme, thereby blocking its catalytic activity. This inhibition prevents the hydration of carbon dioxide to bicarbonate and protons, a critical process for pH regulation in cancer cells, particularly under hypoxic conditions.[4][5] The resulting disruption of pH homeostasis can lead to intracellular acidification, ultimately inducing apoptosis and reducing tumor cell growth and proliferation.[4][5]

The selectivity of U-104 for CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II makes it an attractive candidate for targeted cancer therapy, minimizing potential off-target effects.

Quantitative Inhibitory Activity

The inhibitory potency of U-104 against various human carbonic anhydrase (hCA) isozymes has been quantitatively determined, highlighting its selectivity for the tumor-associated isoforms.

| Isozyme | Inhibition Constant (Kᵢ) | Reference |

| hCA I | 5080 nM | [2] |

| hCA II | 9640 nM | [2] |

| hCA IX | 45.1 nM | [1][2][3] |

| hCA XII | 4.5 nM | [1][2][3] |

Signaling Pathways and Cellular Effects

The primary signaling pathway influenced by U-104 is linked to the cellular response to hypoxia. Under low oxygen conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of target genes, including CA9. By inhibiting CA IX, U-104 disrupts the cancer cell's ability to adapt to the acidic microenvironment created by hypoxic metabolism. This leads to a cascade of cellular events including:

-

Reduction in Tumor Cell Growth: Inhibition of CA IX activity by U-104 has been shown to decrease the growth of various cancer cell lines.[4]

-

Induction of Apoptosis: By inducing intracellular acidification, U-104 can trigger programmed cell death.[4][5]

-

Inhibition of Cell Migration: U-104 has been observed to reduce the migratory capacity of cancer cells.

-

Anti-metastatic Effects: In preclinical models, U-104 has demonstrated the ability to inhibit the formation of metastases.

While some studies suggest that U-104 may also modulate the mTOR and KRAS signaling pathways, the precise molecular mechanisms of these interactions are still under investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biochemical and cellular effects of U-104.

Carbonic Anhydrase Activity Assay (Stopped-Flow Spectrophotometry)

This method measures the kinetics of CO₂ hydration catalyzed by carbonic anhydrase.

-

Reagents and Buffers:

-

Purified recombinant human carbonic anhydrase isozymes (e.g., CA I, II, IX, XII).

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water).

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing a pH indicator such as phenol red).

-

U-104 stock solution (dissolved in DMSO).

-

-

Procedure:

-

Equilibrate all solutions to the desired temperature (e.g., 25°C).

-

In a stopped-flow spectrophotometer, rapidly mix the enzyme solution (with or without U-104) with the CO₂-saturated water in the buffer solution.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons and causes a pH drop.

-

Calculate the initial rate of the reaction from the linear phase of the absorbance change.

-

Determine the inhibitory constants (Kᵢ) by measuring the reaction rates at various concentrations of U-104 and fitting the data to the appropriate inhibition model.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cytotoxicity and cell growth inhibition.

-

Cell Culture:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of U-104 (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

-

Fixation and Staining:

-

Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[1]

-

Wash the plates several times with water and air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.[1]

-

-

Measurement:

-

Solubilize the bound dye with 10 mM Tris base solution.[1]

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Assay (Caspase-3 Fluorometric Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis:

-

Enzymatic Reaction:

-

Measurement:

-

Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[6]

-

The fluorescence intensity is proportional to the caspase-3 activity.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of U-104 on the collective migration of a cell population.

-

Monolayer and Wound Creation:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the wells with media to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh media containing U-104 or a vehicle control.

-

Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

-

-

Analysis:

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the rate of wound closure to determine the effect of U-104 on cell migration.

-

Clinical Development

U-104, under the identifier SLC-0111, has advanced to clinical trials. A notable study is a Phase 1/2 clinical trial (NCT03450018) investigating its safety and efficacy in combination with gemcitabine for patients with metastatic pancreatic ductal adenocarcinoma whose tumors express CA IX.[1][2][7] The successful completion of a Phase 1 study in patients with advanced solid tumors established a recommended Phase 2 dose and demonstrated that the drug is generally well-tolerated.[2][8]

Conclusion

U-104 is a promising, selective inhibitor of the tumor-associated carbonic anhydrases IX and XII. Its ability to disrupt pH regulation in hypoxic cancer cells provides a strong rationale for its development as an anticancer agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its biochemical properties and therapeutic potential. As U-104 continues to be evaluated in clinical trials, it holds the potential to become a valuable component of combination therapies for various solid tumors.

References

- 1. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Trials | Cancer (Oncology) [uvahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for SLC-0111 Inhibition of Carbonic Anhydrase IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular interactions underpinning the inhibition of Carbonic Anhydrase IX (CAIX) by the ureido-sulfonamide inhibitor, SLC-0111. CAIX is a transmembrane, tumor-associated enzyme that is highly expressed in response to hypoxia in a wide range of solid tumors.[1][2] Its role in regulating intra- and extracellular pH makes it a critical factor in tumor progression, metastasis, and resistance to therapy, establishing it as a promising therapeutic target.[2][3] SLC-0111 is a first-in-class, potent, and selective inhibitor of CAIX that has advanced to clinical trials.[4][5][6] Understanding the precise mechanism of its inhibitory action at an atomic level is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

The Role of CAIX in the Tumor Microenvironment

Under hypoxic conditions, tumor cells upregulate the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), which in turn drives the expression of CAIX.[3] The catalytic domain of CAIX is oriented extracellularly, where it efficiently catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3] This enzymatic activity leads to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH, a condition that favors cancer cell survival, proliferation, and invasion.[2] By inhibiting CAIX, SLC-0111 disrupts this pH regulation, leading to intracellular acidification and extracellular alkalization, thereby creating a less favorable environment for tumor growth and metastasis.[7]

Quantitative Inhibitory Profile of SLC-0111

SLC-0111 exhibits high selectivity for the tumor-associated transmembrane isoforms CAIX and CAXII over the cytosolic, off-target isoforms CA I and CA II.[8][9] This selectivity is critical for minimizing potential side effects and enhancing the therapeutic window. The inhibitory constants (Kᵢ) presented below summarize the quantitative profile of SLC-0111 against these key isoforms.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) | Role |

| hCA I | Micromolar (weak inhibitor) | Off-target (cytosolic) |

| hCA II | Micromolar (weak inhibitor) | Off-target (cytosolic) |

| hCA IX | 45 nM | Target (tumor-associated) |

| hCA XII | 4.5 nM | Target (tumor-associated) |

| Data compiled from multiple sources.[7][8][10][11] |

Structural Basis of CAIX Inhibition

While a co-crystal structure of SLC-0111 with CAIX is not yet publicly available, the structural basis of its inhibition can be reliably inferred from the high-resolution X-ray crystal structure of SLC-0111 in complex with the highly homologous isoform, human CA II (PDB ID: 3N4B), as well as kinetic and further crystallographic studies of SLC-0111 analogs.[9][12] The active sites of human CA isoforms are highly conserved, particularly the key residues involved in inhibitor binding.

The inhibition mechanism involves two primary features of the SLC-0111 molecule:

-

The Sulfonamide Zinc-Binding Group: The primary anchor for inhibition is the deprotonated sulfonamide group (-SO₂NH⁻), which coordinates directly to the catalytic Zn²⁺ ion at the bottom of the active site. This interaction displaces the zinc-bound water molecule/hydroxide ion, thereby blocking the enzyme's catalytic activity.[12]

-

The Ureido-Phenyl "Tail": The rest of the molecule, 4-(4-fluorophenylureido), extends away from the zinc ion, forming specific interactions with residues lining the active site cavity. The thioureido analog of SLC-0111, which shows a similar inhibitory profile, was observed to interact primarily with the hydrophobic side of the CA II active site.[12] Key interactions include van der Waals contacts with residues such as Phenylalanine-131 (Phe131) and Proline-202 (Pro202).[12] This orientation towards the hydrophobic half of the active site is correlated with weaker inhibition of CA II and potent, selective inhibition of the tumor-associated isoforms CAIX and XII.[12]

Key Experimental Protocols

The determination of inhibitory constants and the elucidation of the inhibitor-enzyme structure rely on established biochemical and biophysical techniques.

This assay measures the inhibitory potency (Kᵢ) of a compound by monitoring the enzyme's catalytic activity in its presence.

Principle: The hydration of CO₂ catalyzed by carbonic anhydrase produces protons, causing a change in pH. This change is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The initial rate of reaction is measured at various inhibitor concentrations to determine the inhibition constant.

Detailed Methodology:

-

Reagent Preparation:

-

An aqueous buffer solution (e.g., Tris or HEPES) containing a known concentration of the pH indicator (e.g., 4-nitrophenol) and sodium sulfate is prepared.

-

A stock solution of the purified recombinant human CAIX catalytic domain is prepared in a suitable buffer.

-

A stock solution of SLC-0111 is prepared in a solvent such as DMSO and serially diluted to the desired concentrations.

-

A CO₂-saturated water solution is prepared by bubbling CO₂ gas through chilled, deionized water.

-

-

Assay Procedure:

-

The enzyme solution is mixed with varying concentrations of the inhibitor (SLC-0111) and the indicator buffer and allowed to incubate for a set period to reach equilibrium.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds) at its characteristic wavelength.

-

-

Data Analysis:

-

Initial reaction velocities (V₀) are calculated from the linear phase of the absorbance change.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting V₀ against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).

-

This protocol provides a general workflow for determining the three-dimensional atomic structure of the CAIX-SLC-0111 complex.

Detailed Methodology:

-

Protein Production: The catalytic domain of human CAIX is expressed recombinantly, typically in E. coli, and purified to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Complex Formation & Crystallization:

-

The purified CAIX protein is concentrated to 5-10 mg/mL.

-

SLC-0111 is added in molar excess to the protein solution to ensure saturation of the active sites.

-

The CAIX-SLC-0111 complex is subjected to high-throughput crystallization screening using vapor diffusion methods (hanging or sitting drop) with hundreds of different precipitant solutions (salts, polymers, buffers).

-

-

Data Collection:

-

A single, well-diffracting crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen.

-

The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays diffract off the crystal lattice, producing a pattern of spots.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and the intensities of each spot.

-

The "phase problem" is solved using molecular replacement, with the structure of a homologous protein (e.g., CA II) as a search model.

-

This yields an initial electron density map, into which the amino acid sequence of CAIX and the chemical structure of SLC-0111 are built.

-

The resulting atomic model is iteratively refined against the experimental data to improve its fit to the electron density map and to ensure ideal stereochemistry. The final structure provides atomic-level details of the interactions between SLC-0111 and the CAIX active site.[13][14]

-

This guide synthesizes current knowledge on the structural basis for SLC-0111's inhibition of CAIX. The combination of its potent and selective inhibitory profile with a well-defined binding mode, anchored by the sulfonamide group and refined by tail interactions, makes SLC-0111 a paradigm for targeted therapy against hypoxic solid tumors.

References

- 1. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 2. Signalchem LifeScience [signalchemlifesciences.com]

- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 6. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic and X-ray crystallographic investigations on carbonic anhydrase isoforms I, II, IX and XII of a thioureido analog of SLC-0111 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

U-104 Inhibitor: A Technical Guide to its Effects on Cancer Cell pH Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the U-104 inhibitor (also known as SLC-0111), focusing on its mechanism of action and its profound effects on the pH regulation of cancer cells. Dysregulated pH dynamics are a hallmark of cancer, contributing to proliferation, invasion, and therapeutic resistance. U-104 presents a targeted approach to disrupt these aberrant pH-regulatory mechanisms. This document outlines the core signaling pathways affected by U-104, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating this and similar compounds.

Core Mechanism: Inhibition of Carbonic Anhydrases IX and XII

Cancer cells, particularly those in hypoxic (low oxygen) regions of a tumor, upregulate specific enzymes to manage the acidic byproducts of their altered metabolism (the Warburg effect). A key player in this process is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many cancers and is largely absent in normal tissues.

U-104 is a potent and selective inhibitor of tumor-associated carbonic anhydrases, primarily CA IX and CA XII.[1][2] Under hypoxic conditions, the transcription factor HIF-1α drives the expression of CA IX. CA IX then catalyzes the rapid conversion of carbon dioxide (CO₂) and water (H₂O) into protons (H⁺) and bicarbonate ions (HCO₃⁻). The protons are extruded into the extracellular space, contributing to the acidic tumor microenvironment which promotes invasion and immune evasion.[3][4][5][6] The bicarbonate is used by the cancer cell to buffer its intracellular pH (pHi), maintaining a slightly alkaline state that is optimal for proliferation and survival.[7][8]

By inhibiting CA IX, U-104 disrupts this entire process. It prevents the efficient production of protons and bicarbonate, leading to a decrease in extracellular acidification and, critically, a drop in the cancer cell's intracellular pH—a process known as intracellular acidification.[3][4] This disruption of pH homeostasis can trigger downstream events, including the reduction of cell growth and the induction of apoptosis (programmed cell death).[3][4][5]

Quantitative Data: U-104's Impact on Intracellular pH

Empirical data demonstrates the direct effect of U-104 on the intracellular pH (pHi) of cancer cells. Studies on prostate cancer cells (AT-1) have shown that treatment with U-104 leads to a statistically significant decrease in pHi. This effect is even more pronounced under hypoxic conditions, where cancer cells are most dependent on CA IX for pH regulation.

The table below summarizes the quantitative changes in pHi observed in AT-1 prostate cancer cells after a 3-hour incubation with 50 µM U-104 in an acidic medium (pHe 6.6).[4]

| Condition | Treatment (3 hours) | Mean Intracellular pH (pHi) | Change from Control (ΔpHi) |

| Normoxia (20% O₂) | Control (DMSO) | ~7.15 | - |

| 50 µM U-104 | ~7.06 | -0.09 [4] | |

| Hypoxia (0.2% O₂) | Control (DMSO) | ~7.20 | - |

| 50 µM U-104 | ~6.99 | -0.21 [4] |

Data derived from Riemann et al. (2018). The study highlights that blocking CA IX activity with U-104 is sufficient to impair pHi regulation, leading to significant intracellular acidification, particularly when CA IX expression is high due to hypoxia.[4]

Experimental Protocols and Workflows

To assist researchers in studying the effects of pH-regulating inhibitors like U-104, this section provides detailed methodologies for key in vitro experiments.

This protocol describes how to measure pHi using a pH-sensitive fluorescent dye, such as BCECF-AM. The dye is loaded into cells, and its fluorescence emission ratio is used to calculate pHi against a calibrated standard curve.

Protocol Details:

-

Cell Preparation: Seed cells onto 25mm glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM of the acetoxymethyl (AM) ester form of a pH-sensitive dye (e.g., BCECF-AM) for 20-30 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytosol. Allow 15-20 minutes for this process.

-

Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope stage. Excite the dye at two wavelengths (e.g., ~490 nm, pH-sensitive, and ~440 nm, pH-insensitive isosbestic point for BCECF). Record the emission intensity (at ~535 nm) for both excitation wavelengths.

-

Calibration: At the end of each experiment, generate a calibration curve. Expose the cells to a series of high-K⁺ calibration buffers of known pH values (e.g., ranging from pH 6.0 to 8.0), each containing an ionophore like nigericin (a K⁺/H⁺ exchanger). This equilibrates the intracellular pH with the extracellular buffer pH.

-

Calculation: Plot the ratio of the fluorescence intensities (490nm/440nm) against the known pH values from the calibration buffers. Use this standard curve to convert the fluorescence ratios from the experimental cells into pHi values.[9][10][11]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Interplay of Dysregulated pH and Electrolyte Imbalance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer: fundamentals behind pH targeting and the double-edged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Carbonic Anhydrase IX: A Pivotal Therapeutic Target in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Carbonic anhydrase IX (CA IX) has emerged as a compelling molecular target for anticancer therapy due to its highly tumor-specific expression and its crucial role in promoting tumor survival and progression.[1][2] This transmembrane enzyme is a key regulator of pH in the tumor microenvironment, a function that is intrinsically linked to the hypoxic conditions prevalent in solid tumors.[1][3] The overexpression of CA IX is strongly associated with poor prognosis in a multitude of cancers, making it an attractive target for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of CA IX as a therapeutic target, detailing its biological rationale, therapeutic strategies, and the experimental methodologies used to evaluate targeted agents.

Introduction: The Biology of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a member of the α-carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][4] Its expression is tightly regulated by the hypoxia-inducible factor-1 (HIF-1), a key transcription factor activated in response to low oxygen levels, a hallmark of the microenvironment of solid tumors.[5][6] In clear cell renal cell carcinoma (ccRCC), CA IX expression is often constitutive due to mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, which leads to the stabilization of HIF-1α even under normoxic conditions.[7]

The primary function of CA IX in cancer is to maintain a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe).[8][4] This is achieved through its extracellular catalytic domain, which hydrates CO2 produced by tumor cell metabolism, generating protons and bicarbonate ions. The protons contribute to the acidic tumor microenvironment, which promotes invasion, metastasis, and immune evasion.[1][9] The bicarbonate ions are transported into the cell, buffering the intracellular environment and allowing cancer cells to thrive under conditions that would otherwise be cytotoxic.[9]

Signaling Pathway: The HIF-1 Axis and CA IX Expression

The induction of CA IX is a direct consequence of the cellular response to hypoxia, primarily mediated by the HIF-1 signaling pathway.

CA IX as a Therapeutic Target: Validation and Rationale

The validation of CA IX as a therapeutic target is supported by several key observations:

-

Tumor-Specific Expression: CA IX is highly overexpressed in a wide range of solid tumors, with very limited expression in normal tissues.[10][11] This provides a therapeutic window for targeted therapies with potentially minimal off-tumor toxicities.

-

Prognostic Significance: High CA IX expression is a strong independent predictor of poor overall survival, disease progression, and metastasis in numerous cancer types.[3]

-

Functional Importance: CA IX plays a critical role in tumor cell survival, proliferation, and invasion, making its inhibition a promising anti-cancer strategy.[1][4]

Quantitative Data: CA IX Expression in Solid Tumors

The following table summarizes the expression levels of CA IX in various solid tumors as determined by immunohistochemistry (IHC).

| Tumor Type | Percentage of CA IX-Positive Cases (%) | Reference |

| Clear Cell Renal Cell Carcinoma | 88-100 | [12][13] |

| Cervical Cancer | 81.9 | [9] |

| Breast Cancer | 24 | [14] |

| Esophageal Adenocarcinoma | 90 | [15] |

| Intrahepatic Cholangiocarcinoma | 90 | [12] |

| Hepatocellular Carcinoma | 15 | [12] |

| Non-Small Cell Lung Cancer | Expression relates to poor outcome |

Therapeutic Strategies Targeting CA IX

Several therapeutic modalities are being developed to target CA IX, each with a distinct mechanism of action.

Small Molecule Inhibitors

Small molecule inhibitors that target the catalytic activity of CA IX represent a major therapeutic strategy. These inhibitors, typically sulfonamide derivatives, bind to the zinc ion in the active site of the enzyme, blocking its ability to hydrate carbon dioxide.[16] This leads to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inducing apoptosis and inhibiting tumor growth and metastasis.[16][17]

The following table presents the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected CA IX inhibitors.

| Inhibitor | Target | Ki (nM) | IC50 (µM) | Reference |

| SLC-0111 | CA IX | 45 | - | |

| Acetazolamide (AAZ) | CA IX | 25 | - | [18] |

| Compound 1 | CA IX | 7.1 | - | [19] |

| Compound E | HeLa cells | - | 20.1 | [20] |

| Pyr | CA IX | - | 0.399 (µg/mL) | [19] |

Monoclonal Antibodies (mAbs)

Monoclonal antibodies targeting the extracellular domain of CA IX can exert anti-tumor effects through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct inhibition of CA IX function. Girentuximab (cG250) is a well-studied anti-CA IX mAb that has been evaluated in clinical trials for ccRCC.[21]

Antibody-Drug Conjugates (ADCs)

ADCs combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. An anti-CA IX antibody serves as a delivery vehicle to transport a highly potent payload specifically to CA IX-expressing tumor cells. Upon binding to CA IX, the ADC is internalized, and the cytotoxic agent is released, leading to tumor cell death.[1][10] BAY 79-4620 is an ADC composed of a human anti-CA IX antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[10][22]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Histopathological determinants of tumor resistance: a special look to the immunohistochemical expression of carbonic anhydrase IX in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-carbonic anhydrase 9 (CA-IX)-vc-MMAE ADC - Creative Biolabs [creativebiolabs.net]

- 9. Carbonic anhydrase IX in tumor tissue and sera of patients with primary cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic mechanism and efficacy of the antibody-drug conjugate BAY 79-4620 targeting human carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Immunohistochemical reevaluation of carbonic anhydrase IX (CA IX) expression in tumors and normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imaging of CAIX-expressing xenografts in vivo using 99mTc-HEHEHE-ZCAIX:1 Affibody molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase IX in Tumor Tissue and Plasma of Breast Cancer Patients: Reliable Biomarker of Hypoxia and Prognosis [mdpi.com]

- 15. High expression of carbonic anhydrase IX is significantly associated with glandular lesions in gastroesophageal junction and with tumorigenesis markers BMI1, MCM4 and MCM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. [PDF] Therapeutic Mechanism and Efficacy of the Antibody–Drug Conjugate BAY 79-4620 Targeting Human Carbonic Anhydrase 9 | Semantic Scholar [semanticscholar.org]

Unraveling the Off-Target Landscape of SLC-0111: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target effects of SLC-0111, a selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII). Understanding the complete target profile of a drug candidate is paramount for predicting its efficacy and potential side effects. This document provides a comprehensive overview of the known and predicted off-target interactions of SLC-0111, detailed experimental methodologies for their investigation, and visual representations of key pathways and workflows.

Quantitative Analysis of SLC-0111 Target Engagement

SLC-0111 was designed for selective inhibition of the tumor-associated carbonic anhydrases CAIX and CAXII. However, like many small molecule inhibitors, it exhibits some degree of off-target activity. The following tables summarize the available quantitative data on the binding affinity of SLC-0111 and its analogs to their intended targets and known off-target isoforms.

Table 1: Inhibitory Activity (Ki) of SLC-0111 and Analogs Against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (SI) vs. hCA I for hCA IX | Selectivity Index (SI) vs. hCA I for hCA XII |

| SLC-0111 | >10000 | 1085 | 45.0[1] | 4.5[1] | >222 | >2222 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 10 | 43.8 |

| Compound 9g (SLC-0111 analog) | 4102.5 | 114.3 | 20.5 | 6.0 | 200.1 | 683.7 |

Data compiled from multiple sources.[1][2] Selectivity Index (SI) = Ki (off-target) / Ki (on-target).

Table 2: Inhibitory Activity (IC50) of SLC-0111 and a Novel Analog (Pyr) Against Carbonic Anhydrase Isoforms

| Compound | CA I (IC50, µg/mL) | CA II (IC50, µg/mL) | CA IX (IC50, µg/mL) | CA XII (IC50, µg/mL) |

| SLC-0111 | - | - | 0.048 | 0.096 |

| Pyr (SLC-0111 analog) | 20.29 | 0.569 | 0.399 | 2.97 |

| Acetazolamide (AAZ) | - | 0.153 | 0.105 | 0.029 |

Data from a study on a novel 4-pyridyl analog of SLC-0111.[3]

Table 3: In Silico Predicted Off-Targets for SLC-0111

| Predicted Target | UniProt ID | Target Class | Probability |

| Carbonic anhydrase 2 | P00918 | Enzyme | 1.00 |

| Carbonic anhydrase 9 | Q16790 | Enzyme | 0.72 |

| Carbonic anhydrase 12 | O43570 | Enzyme | 0.72 |

| Histone deacetylase 3 | O15379 | Enzyme | 0.10 |

| Thymidylate synthase | P04818 | Enzyme | 0.10 |

| I-kappa-B kinase alpha (CHUK) | O15111 | Kinase | 0.10 |

| Cyclin-dependent kinase 2 | P24941 | Kinase | 0.10 |

| Mineralocorticoid receptor | P08235 | Nuclear receptor | 0.10 |

| Cyclin-dependent kinase 1 | P06493 | Other cytosolic protein | 0.10 |

| Prostaglandin G/H synthase 1 | P23219 | Oxidoreductase | 0.10 |

| High affinity nerve growth factor receptor (NTRK1) | P04629 | Kinase | 0.10 |

| Serine/threonine-protein kinase mTOR | P42345 | Kinase | 0.10 |

| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta | P42338 | Enzyme | 0.10 |

| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma | P48736 | Enzyme | 0.10 |

This table presents potential off-targets identified through in silico prediction tools (SwissTargetPrediction and SUPERpred).[4][5] The probability scores indicate the likelihood of interaction, but require experimental validation.

Experimental Protocols for Off-Target Identification

A multi-pronged experimental approach is necessary to comprehensively characterize the off-target effects of SLC-0111. Below are detailed methodologies for key assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Experimental Workflow:

Protocol:

-

Cell Culture and Treatment: Culture cells to near confluency. Treat cells with the desired concentration of SLC-0111 or a vehicle control (e.g., DMSO) for a specified time.

-

Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lysis and Fractionation: For intact cells, lyse them using freeze-thaw cycles or appropriate lysis buffers. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of specific proteins in the soluble fraction by Western blotting or perform a proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling). An increase in the amount of a protein in the soluble fraction at higher temperatures in the drug-treated sample compared to the control indicates target engagement.

Transcriptomic Analysis (RNA-Sequencing)

Transcriptomic analysis provides a global view of how SLC-0111 alters gene expression, revealing potential off-target effects on various signaling pathways.[4][5]

Experimental Workflow:

Protocol:

-

Cell Treatment and RNA Extraction: Treat cultured cells with SLC-0111 or a vehicle control under both normoxic and hypoxic conditions.[4] Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

-

RNA Quality Control: Assess the integrity and purity of the extracted RNA using a Bioanalyzer or similar instrument to ensure high-quality data.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels and identify differentially expressed genes between SLC-0111-treated and control samples. Use bioinformatics tools (e.g., GSEA, DAVID) to perform pathway enrichment analysis to identify signaling pathways significantly affected by SLC-0111.

In Silico Target Prediction

Computational methods can predict potential off-targets based on the chemical structure of SLC-0111 and its similarity to ligands of known proteins.

Methodology:

Utilize online tools such as SwissTargetPrediction and SUPERpred.[4][6] These platforms compare the 2D or 3D structure of the input molecule (SLC-0111) to a database of known ligands for a wide range of protein targets. The output is a ranked list of potential targets with associated probabilities of interaction. These predictions should always be followed up with experimental validation.

Phenotypic Assays to Assess Functional Off-Target Effects

Phenotypic assays can reveal the functional consequences of off-target interactions.

-

Cell Viability and Apoptosis Assays (e.g., Annexin V/PI Staining): These assays measure the effect of SLC-0111 on cell survival and programmed cell death.[4][7][8][9] A detailed protocol involves treating cells with SLC-0111, staining with Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells), and analyzing by flow cytometry.

-

Cell Migration and Invasion Assays (e.g., Wound Healing/Scratch Assay): These assays assess the impact of SLC-0111 on cell motility.[10][11][12] A scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the drug.

-

Clonogenic Assay: This assay evaluates the long-term proliferative capacity of cells after treatment with SLC-0111.[1][5][13][14][15] Single cells are plated and allowed to form colonies over several days, and the number and size of colonies are quantified.

Signaling Pathways Potentially Affected by Off-Target Interactions

While the primary mechanism of action of SLC-0111 is through the inhibition of CAIX/XII and subsequent modulation of the tumor microenvironment, off-target effects could influence other signaling pathways.

On-Target and Downstream Signaling of SLC-0111

The intended effect of SLC-0111 is to inhibit the enzymatic activity of CAIX and CAXII, which are upregulated in hypoxic tumors. This leads to an increase in intracellular pH and a decrease in extracellular pH, counteracting the acidic tumor microenvironment that promotes tumor progression and therapy resistance.

Potential Off-Target Signaling Pathways

Based on in silico predictions, SLC-0111 may interact with components of several key signaling pathways. It is important to note that these are predicted interactions and require experimental confirmation.

mTOR Pathway: Studies have shown that SLC-0111 can inhibit the mTOR pathway, which is crucial for cell growth and proliferation.[1][16] This effect was observed in the context of reversing vemurafenib resistance in melanoma cells. However, it is not yet definitively established whether this is a direct off-target interaction or a downstream consequence of on-target CAIX/XII inhibition.

Histone Deacetylases (HDACs): The in silico prediction of HDAC3 as a potential target is intriguing, as there is a known structural similarity in the active sites of HDACs and carbonic anhydrases.[17] Furthermore, combining SLC-0111 with the HDAC inhibitor SAHA has shown synergistic anti-cancer effects.[18] This suggests a potential area for further investigation into a direct off-target effect of SLC-0111 on HDACs.

Clinical Manifestations of Off-Target Effects

Phase I clinical trials of SLC-0111 in patients with advanced solid tumors have provided insights into its safety profile and potential off-target effects in humans.[8][9][15][19][20] The most commonly reported drug-related adverse events were generally mild to moderate and included fatigue, nausea, and anorexia.[8] Higher doses (2000 mg) were associated with a greater incidence of grade 3 or higher adverse events, including vomiting.[8][13] These clinical observations are crucial for understanding the overall impact of SLC-0111 and guiding future clinical development.

Conclusion

SLC-0111 is a promising anti-cancer agent with high selectivity for its primary targets, CAIX and CAXII. However, a thorough understanding of its off-target interactions is essential for a complete picture of its pharmacological profile. This guide has summarized the current knowledge of SLC-0111's off-target effects, provided detailed experimental protocols for their investigation, and visualized the complex interplay of on-target and potential off-target signaling pathways. Continued research using the methodologies outlined here will be critical to further elucidate the full spectrum of SLC-0111's activity and to optimize its therapeutic potential.

References

- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 2. In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bosterbio.com [bosterbio.com]

- 10. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Cell wound healing migration assay [bio-protocol.org]

- 13. Clonogenic Assay [bio-protocol.org]

- 14. Clonogenic Assay [en.bio-protocol.org]

- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 16. kumc.edu [kumc.edu]

- 17. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SLC-0111 in In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of SLC-0111 in in vitro cancer cell line studies. SLC-0111 is a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes frequently overexpressed in solid tumors in response to hypoxia.[1] By targeting CAIX/XII, SLC-0111 disrupts pH regulation within the tumor microenvironment, leading to anti-cancer effects and sensitization to conventional therapies.[1][2] This document outlines the mechanism of action, key applications, experimental methodologies, and expected outcomes when using SLC-0111 to investigate cancer cell biology.

Mechanism of Action of SLC-0111

Solid tumors often exhibit hypoxic (low oxygen) and acidic microenvironments, which contribute to aggressive phenotypes and resistance to therapy.[1][3] Cancer cells adapt to these conditions by upregulating CAIX, a cell surface enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons.[1][4] This activity helps maintain a stable intracellular pH (pHi) favorable for survival and proliferation while acidifying the extracellular space, which promotes invasion, metastasis, and chemoresistance.[1][3]

SLC-0111 is a ureido-substituted benzenesulfonamide that selectively inhibits the enzymatic activity of CAIX and CAXII.[2][5] Inhibition of CAIX by SLC-0111 leads to intracellular acidification and a reduction in extracellular acidity. This disruption of pH homeostasis can trigger catastrophic cellular events, including the induction of apoptosis (programmed cell death), inhibition of proliferation, and a reduction in the metastatic potential of cancer cells.[3][4] Furthermore, by normalizing the tumor microenvironment, SLC-0111 can render cancer cells more susceptible to standard chemotherapeutic agents.[6][7]

Applications for In Vitro Studies

SLC-0111 can be utilized in a variety of in vitro assays to study its effects on cancer cell lines, both as a monotherapy and in combination with other anti-cancer agents.

-

Induction of Apoptosis: To determine the ability of SLC-0111 to induce programmed cell death, particularly under hypoxic or acidic conditions.[6][8]

-

Inhibition of Cell Proliferation and Viability: To quantify the cytostatic and cytotoxic effects of SLC-0111 on cancer cell growth.[9][10]

-

Chemosensitization: To evaluate if SLC-0111 can enhance the efficacy of conventional chemotherapeutic drugs and overcome drug resistance.[6][7][9]

-

Inhibition of Cell Migration and Invasion: To assess the impact of SLC-0111 on the metastatic potential of cancer cells.[7][11][12]

-

Analysis of Signaling Pathways: To investigate the molecular mechanisms downstream of CAIX inhibition, such as the modulation of AKT, ERK, and STAT3 pathways.[7]

Experimental Protocols

The following are detailed protocols for key in vitro experiments using SLC-0111. It is recommended to optimize concentrations and incubation times for each specific cell line. A common concentration used in published studies is 100 µM.[2][6][8]

General Cell Culture and Treatment Workflow

This workflow outlines the general steps for treating cancer cell lines with SLC-0111 for subsequent analysis.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

SLC-0111 (stock solution prepared in DMSO)

-

Vehicle control (DMSO)

-

Culture plates/flasks

-

Incubator (standard and hypoxic chambers)

Procedure:

-

Cell Seeding: Plate cells at a predetermined density in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for protein analysis).

-

Adherence: Allow cells to attach by incubating overnight under standard conditions (37°C, 5% CO₂).

-

Pre-conditioning (Optional): For hypoxia studies, transfer plates to a hypoxic chamber (e.g., 1% O₂) for a specified duration before treatment.

-

Treatment: Prepare serial dilutions of SLC-0111 and any combination drugs in culture medium. Remove the old medium from cells and add the drug-containing medium. Include a vehicle-only control group.

-

Incubation: Return the cells to the incubator (normoxic or hypoxic) for the desired experimental time (e.g., 24, 48, 72 hours).

-

Analysis: Following incubation, harvest cells and proceed with the specific downstream assay.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Treated cells in a 6-well plate

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cell pellet twice with cold PBS.

-